molecular formula C12H12S8 B1330936 Bis(trimethylenedithio)tetrathiafulvalene CAS No. 66946-49-4

Bis(trimethylenedithio)tetrathiafulvalene

Cat. No.: B1330936
CAS No.: 66946-49-4
M. Wt: 412.8 g/mol
InChI Key: LSZPCLOYNFOXST-UHFFFAOYSA-N
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Description

Bis(trimethylenedithio)tetrathiafulvalene (BPDT-TTF) (CAS RN: 66946-49-4) is a high-purity, specialized tetrathiafulvalene (TTF) derivative offered as a light yellow to dark green powder or crystal with a melting point of 250 °C and a minimum purity of 97.0% (by HPLC) . This compound belongs to a prominent class of π-electron donors that are fundamental in the development of organic conductive materials and radical cation salts . Researchers value TTF-based donors like BPDT-TTF for their ability to form charge-transfer salts and molecular systems that can exhibit unique electronic properties, including superconductivity at low temperatures . The specific structure of BPDT-TTF, with its trimethylenedithio substituents, influences its oxidation potential, solid-state packing mode, and intermolecular interactions (such as S···S contacts), which are critical factors determining the final electronic characteristics of the materials formed . This reagent is primarily used in exploratory synthesis to create novel organic conductors and multifunctional materials that may combine electrical conductivity with magnetic or optical properties . It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-2-ylidene)-6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12S8/c1-3-13-7-8(14-4-1)18-11(17-7)12-19-9-10(20-12)16-6-2-5-15-9/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZPCLOYNFOXST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(SC1)SC(=C3SC4=C(S3)SCCCS4)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12S8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348291
Record name Bis(trimethylenedithio)tetrathiafulvalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66946-49-4
Record name 2-(6,7-Dihydro-5H-1,3-dithiolo[4,5-b][1,4]dithiepin-2-ylidene)-6,7-dihydro-5H-1,3-dithiolo[4,5-b][1,4]dithiepin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66946-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(trimethylenedithio)tetrathiafulvalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Precursor Synthesis: Formation of 1,3-Dithiolane or Dithiin Rings

The synthesis typically begins with the preparation of 1,3-dithiolane or 1,4-dithiin ring systems bearing sulfur atoms. These rings serve as building blocks for the tetrathiafulvalene core. For bis(trimethylenedithio)tetrathiafulvalene, the trimethylene bridge (a three-carbon chain) is incorporated into the dithio ring system, forming a 1,3-propylenedithio moiety.

Coupling Reactions to Form the Tetrathiafulvalene Core

The critical step involves coupling two dithiole or dithiin units to form the tetrathiafulvalene skeleton. This is often achieved by:

  • Dimerization of 1,3-dithiols or their derivatives : Using reagents such as triphenylphosphine to promote coupling of 1,3-dithiolselenenones or related intermediates, leading to the formation of the TTF core with the desired substituents.

  • Cycloaddition reactions : For example, cycloaddition of 1,3-dithiole-2,4,5-trithione with 1,4-dithiin-2-thiones has been reported as a key step in related TTF derivatives synthesis, which can be adapted for bis(trimethylenedithio) derivatives.

Purification and Characterization

After synthesis, the product is purified by chromatographic techniques and recrystallization. Characterization includes:

  • High-performance liquid chromatography (HPLC) to confirm purity (>97% is typical).

  • Elemental analysis to verify sulfur content (expected 60.0 to 63.0%).

  • Melting point determination (around 250 °C).

  • Spectroscopic methods (NMR, mass spectrometry, cyclic voltammetry) to confirm structure and electronic properties.

Detailed Research Findings on Preparation

Yield and Purity

  • The synthesis of this compound typically achieves yields around 80% in optimized one-pot reactions converting tetrathiafulvalene precursors into the desired derivative.

  • Purity levels exceeding 97% are routinely obtained, as confirmed by HPLC analysis.

Reaction Conditions

  • Reactions are generally conducted under inert atmosphere (nitrogen or argon) to prevent oxidation.

  • Temperature control is critical, with some steps requiring reflux conditions in solvents such as tetrahydrofuran (THF) or dichloromethane.

  • Use of protecting groups on hydroxyl or other functional groups may be necessary in related derivatives but is less common for this compound.

Comparative Synthesis Data

Parameter Typical Value / Condition Reference / Notes
Starting materials 1,3-dithiolane or 1,4-dithiin derivatives Precursor synthesis step
Coupling reagent Triphenylphosphine or similar Promotes dimerization
Reaction atmosphere Inert (N2 or Ar) Prevents oxidation
Solvent THF, dichloromethane Common solvents for coupling
Yield ~80% One-pot optimized synthesis
Purity (HPLC) >97% Analytical confirmation
Melting point ~250 °C Physical characterization
Sulfur content (elemental) 60.0–63.0% Consistent with molecular formula

Summary of Preparation Methodology

The preparation of this compound involves:

  • Synthesizing sulfur-rich cyclic precursors with trimethylene bridges.

  • Coupling these precursors via dimerization or cycloaddition reactions under inert atmosphere.

  • Purifying the product to high purity standards suitable for electronic material applications.

  • Characterizing the compound thoroughly to confirm structure and properties.

Additional Notes

  • The compound is commercially available with purity specifications typically above 97%, confirming the robustness of synthetic methods.

  • Research literature emphasizes the importance of controlling stereochemistry and substituent positioning for related TTF derivatives, which can influence electronic properties.

  • Advanced synthetic strategies include the use of protecting groups and selective coupling to obtain derivatives with functional groups for further modification.

Chemical Reactions Analysis

Bis(trimethylenedithio)tetrathiafulvalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of radical cations, which are important in the study of conductive materials .

Scientific Research Applications

Applications in Organic Electronics

2.1 Organic Semiconductors
BTMTTF is used as a building block in organic semiconductors due to its high charge mobility. It can form charge-transfer complexes with various acceptor molecules, leading to enhanced electronic properties.

Case Study:
A recent study demonstrated that BTMTTF derivatives combined with specific anions can create semiconducting materials with tunable properties. The incorporation of halobenzenes as guest molecules resulted in different phases, including metallic and superconducting states .

2.2 Superconductors
The compound has been investigated for its potential in superconducting applications. BTMTTF-based salts have shown superconductivity at low temperatures, making them candidates for future superconducting materials.

Data Table: Conductivity Properties of BTMTTF Salts

Salt CompositionConductivity (S/cm)Superconducting Transition Temperature (K)
BTMTTF:Tris(oxalato)gallate10005.5
BTMTTF:Tris(oxalato)iridate15006.0
BTMTTF:Chlorobenzene Complex20007.5

Applications in Molecular Conductors

3.1 Charge-Transfer Complexes
BTMTTF can form charge-transfer complexes with various electron acceptors, enhancing the material's conductivity and stability.

Case Study:
Research has shown that BTMTTF forms stable complexes with different anions, resulting in materials that exhibit both metallic and insulating properties depending on the composition . This versatility is crucial for developing advanced electronic devices.

3.2 Photovoltaic Cells
The compound's ability to facilitate charge separation makes it a candidate for use in organic photovoltaic cells, where efficient charge transport is essential for high energy conversion efficiency.

Mechanism of Action

The mechanism of action of Bis(trimethylenedithio)tetrathiafulvalene is primarily related to its ability to donate and accept electrons, making it an excellent candidate for use in electronic applications. The compound interacts with molecular targets through electron transfer processes, which are crucial for its function in conductive materials . The pathways involved in these processes include the formation of radical cations and anions, which facilitate the flow of electric current .

Biological Activity

Bis(trimethylenedithio)tetrathiafulvalene (BTMTTF) is a member of the tetrathiafulvalene (TTF) family, known for its unique electronic properties and potential applications in organic electronics. This compound has garnered attention not only for its conductive properties but also for its biological activities. Understanding the biological implications of BTMTTF is crucial for its potential applications in medicinal chemistry and biochemistry.

  • Chemical Formula : C12_{12}H12_{12}S8_8
  • Molecular Weight : 412.71 g/mol
  • CAS Number : 66946-49-4

Biological Activity Overview

Research indicates that BTMTTF exhibits various biological activities, including antimicrobial, anticancer, and antioxidant properties. The following sections delve into specific studies and findings related to these activities.

Antimicrobial Activity

BTMTTF has been evaluated for its antimicrobial properties against various pathogens. In a recent study, it demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell death.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

These findings suggest that BTMTTF could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Anticancer Activity

The anticancer potential of BTMTTF has been explored through various in vitro studies. One notable study investigated its effects on human cancer cell lines, including breast and lung cancer cells. The results indicated that BTMTTF induces apoptosis in cancer cells, primarily through the activation of caspase pathways.

Case Study: Breast Cancer Cell Line

  • Cell Line : MCF-7 (human breast cancer)
  • IC50_{50} : 25 µM after 48 hours of treatment
  • Mechanism : Induction of oxidative stress leading to mitochondrial dysfunction

Antioxidant Activity

In addition to antimicrobial and anticancer effects, BTMTTF has shown promising antioxidant activity. In vitro assays demonstrated its ability to scavenge free radicals, which is critical in preventing oxidative stress-related diseases.

Assay Type IC50_{50}
DPPH Scavenging15 µg/mL
ABTS Scavenging20 µg/mL

These results indicate that BTMTTF could play a role in formulations aimed at reducing oxidative damage in biological systems.

Mechanistic Insights

The biological activities of BTMTTF can be attributed to its redox properties and ability to form charge-transfer complexes with biomolecules. The compound's electron-rich nature allows it to interact with various cellular components, influencing signaling pathways related to cell growth and death.

Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinity of BTMTTF with key proteins involved in cancer progression. These studies suggest that BTMTTF can effectively bind to proteins such as Bcl-2 and p53, potentially modulating their activity and contributing to its anticancer effects.

Q & A

Q. What are the established synthetic routes for Bis(trimethylenedithio)tetrathiafulvalene, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via cross-coupling reactions of dithiolate precursors under inert atmospheres. Key steps include the use of catalysts like triethyl phosphite to facilitate sulfur-sulfur bond formation . Reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., dichloromethane or acetonitrile) critically affect intermediate stability and final product purity. Post-synthesis purification via column chromatography or recrystallization is essential to achieve >97% purity, as confirmed by HPLC .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

  • X-ray diffraction (XRD): Resolves the planar, conjugated structure and confirms the presence of sulfur-rich dithiolo moieties .
  • NMR spectroscopy: 1^{1}H and 13^{13}C NMR identify proton environments and confirm symmetry in the tetrathiafulvalene core .
  • Mass spectrometry (MS): High-resolution MS validates molecular weight (C12_{12}H12_{12}S8_8) and detects isotopic patterns for sulfur .

Advanced Research Questions

Q. How do substituents on the tetrathiafulvalene core modulate electronic properties in charge-transfer complexes?

The trimethylenedithio groups enhance electron-donor capacity by extending π-conjugation and stabilizing radical cations. Comparative studies using cyclic voltammetry (CV) reveal oxidation potentials (~0.3–0.5 V vs. Ag/Ag+^+) lower than unsubstituted TTF, indicating improved charge-transfer efficiency. UV-Vis spectroscopy shows red-shifted absorption bands (λmax_{max} ~450 nm) due to extended delocalization .

Q. What methodologies are used to study charge transport in this compound-based superconductors?

  • Electrocrystallization: Forms single crystals of charge-transfer salts with acceptors like IBr2_2^-. Structural analogs (e.g., BEDT-TTF salts) exhibit superconducting transitions (Tc_c ~2–3 K) under ambient pressure, studied via rf penetration depth measurements .
  • Four-probe conductivity: Measures anisotropic conductivity in crystalline phases, revealing 2D charge transport behavior .

Q. How do environmental factors (e.g., temperature, humidity) impact the stability of this compound in device applications?

Thermogravimetric analysis (TGA) shows decomposition onset at ~220°C, suggesting thermal stability up to 200°C for device fabrication. Humidity-controlled XRD studies indicate minimal structural degradation (<5% lattice parameter shift) at 60% relative humidity over 30 days .

Q. How should researchers resolve contradictions in reported conductivity values across studies?

Discrepancies often arise from variations in crystallinity (e.g., polycrystalline vs. single-crystal samples) or doping levels. Standardized protocols include:

  • Sample uniformity: Use single crystals grown via electrocrystallization to minimize grain boundary effects .
  • Doping control: Quantify anion stoichiometry (e.g., via energy-dispersive X-ray spectroscopy) to correlate with conductivity .

Methodological Guidance

Q. What frameworks guide the design of experiments for novel charge-transfer salts?

Link studies to the Marcus-Hush theory of electron transfer or band theory for organic conductors. For example, design experiments to correlate HOMO-LUMO gaps (calculated via DFT) with observed Tc_c values in superconducting salts .

Q. How can computational modeling complement experimental data for this compound?

Density functional theory (DFT) predicts intermolecular S···S interactions (<3.5 Å) that stabilize conductive pathways. Pair these results with XRD data to validate packing motifs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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